(1S,2S)-2-(Diisobutylamino)cyclohexan-1-ol is a chiral compound that belongs to the class of cyclohexanol derivatives. Its structure features a cyclohexane ring substituted with a diisobutylamino group and a hydroxyl group, making it relevant in various chemical and pharmaceutical applications. The compound's stereochemistry is crucial for its biological activity, as the specific arrangement of atoms influences how it interacts with biological systems.
This compound can be classified under organic compounds, specifically as an amine and an alcohol due to the presence of both an amino group and a hydroxyl group. It is often synthesized for research purposes, particularly in medicinal chemistry, where its potential therapeutic effects are explored. The compound is referenced in various patents and scientific literature, indicating its significance in drug development and chemical synthesis .
The synthesis of (1S,2S)-2-(Diisobutylamino)cyclohexan-1-ol typically involves multi-step organic reactions. One common approach includes:
The reactions are typically carried out under controlled conditions, often requiring specific solvents, temperatures, and catalysts to optimize yield and selectivity. Common solvents include dichloromethane or ethanol, while catalysts may involve Lewis acids or other chiral catalysts to promote selective reactions .
The molecular formula for (1S,2S)-2-(Diisobutylamino)cyclohexan-1-ol is . The structure can be visualized as follows:
(1S,2S)-2-(Diisobutylamino)cyclohexan-1-ol can participate in various chemical reactions:
The reactivity of this compound is influenced by its stereochemistry and the presence of both functional groups (amine and alcohol), which can lead to complex reaction pathways depending on reaction conditions .
The mechanism of action for (1S,2S)-2-(Diisobutylamino)cyclohexan-1-ol primarily relates to its interactions within biological systems:
Data on specific mechanisms may vary based on ongoing research into its pharmacological properties .
Relevant data indicates that careful handling is required due to potential reactivity with strong oxidizing agents or acids .
(1S,2S)-2-(Diisobutylamino)cyclohexan-1-ol has several scientific uses:
The construction of the trans-1,2-aminocyclohexanol scaffold in (1S,2S)-2-(Diisobutylamino)cyclohexan-1-ol demands precise stereochemical control. Two dominant strategies exist: kinetic resolution and asymmetric hydrogenation. Kinetic resolution leverages chiral catalysts (e.g., enzymes or organocatalysts) to selectively functionalize one enantiomer of a racemic cyclohexene oxide or diol precursor. For example, lipase-mediated regioselective acylation of meso-cyclohexane diols can yield enantiomerically enriched monoesters, which are subsequently aminated [2] [6]. Alternatively, asymmetric hydrogenation of 2-aminocyclohexanones using chiral Ru-BINAP catalysts achieves high enantioselectivity (>90% ee) via dynamic kinetic resolution, where the catalyst simultaneously isomerizes the substrate and hydrogenates the enantiofavorable tautomer [6].
The Hajos-Parrish-Eder-Sauer-Wiechert reaction exemplifies intramolecular aldol cyclization for stereoselective cyclohexenone formation. Using (S)-proline as an organocatalyst, achiral triketones undergo desymmetrization to furnish bicyclic enones with >99% ee, serving as precursors to trans-aminocyclohexanols [6]. Computational studies reveal that the Zimmerman-Traxler transition state governs enantioselectivity, with the proline carboxylate directing Re-face attack via a hydrogen-bonded network [5].
Table 1: Stereoselective Methods for Cyclohexanol Scaffold Assembly
| Method | Key Catalyst/Reagent | Stereochemical Outcome | Yield (%) | ee (%) |
|---|---|---|---|---|
| Kinetic Resolution | Lipase PS-IM | (1S,2S)-monoacetate | 45 | >98 |
| Asymmetric Hydrogenation | Ru-(S)-BINAP/diamine | (1S,2S)-aminocyclohexanol | 92 | 95 |
| Proline Organocatalysis | (S)-Proline | (4aS,8aS)-decahydroquinone | 75 | >99 |
Introducing the diisobutylamine moiety requires activation of the cyclohexanol scaffold for nucleophilic displacement. Epoxide ring-opening is a robust pathway: trans-2-aminocyclohexanol derivatives are first converted to epoxides (e.g., via mesylation/intramolecular SN2). Treatment with diisobutylamine under Lewis acid catalysis (e.g., Sc(OTf)₃) at 60°C regioselectively opens the epoxide at the less hindered carbon, yielding the target amine with retention of stereochemistry [3]. Alternatively, direct nucleophilic substitution of activated alcohols (e.g., mesylates or tosylates) proceeds via Sₙ2. Using AgSbF₆ in acetonitrile facilitates halide abstraction from bromo-intermediates, generating transient aziridinium ions that undergo regioselective attack by diisobutylamine. This double-inversion mechanism preserves the (1S,2S) configuration [3].
Table 2: Nucleophilic Substitution for Diisobutylamine Installation
| Activated Intermediate | Conditions | Product Configuration | Yield (%) |
|---|---|---|---|
| Epoxide | i-Bu₂NH, Sc(OTf)₃, toluene, 60°C | (1S,2S) | 88 |
| Mesylate | i-Bu₂NH, K₂CO₃, DMF, 80°C | (1S,2S) | 65 |
| Bromo-derivative | i-Bu₂NH, AgSbF₆, MeCN, 75°C | (1S,2S) | 92 |
Catalytic asymmetric methodologies enable direct, atom-economical access to enantiopure (1S,2S)-2-(Diisobutylamino)cyclohexan-1-ol. Chiral thiourea catalysis (e.g., Takemoto’s catalyst) facilitates enantioselective ring-opening of meso-epoxides by diisobutylamine. The thiourea moiety activates the epoxide via hydrogen bonding, while the tertiary amine deprotonates the amine nucleophile, achieving >90% ee for trans-aminocyclohexanols [1] [6]. Density Functional Theory (DFT) studies confirm that enantioselectivity arises from a hydrogen-bonded transition state where the catalyst positions diisobutylamine for Sₙ2-type attack at the epoxide’s least substituted carbon [3] [5].
Enantioselective reduction of 2-(diisobutylamino)cyclohexanone precursors represents another route. Chiral borane catalysts (e.g., Corey’s CBS catalyst) or Ru-BINAP systems reduce the ketone via a six-membered transition state, delivering the (1S,2S)-diol in >95% ee. The Felkin-Anh model predicts stereoselectivity: the bulky diisobutylamino group adopts a perpendicular orientation, directing hydride delivery anti to its largest substituent [1] [5]. Brønsted acid catalysis using chiral phosphoric acids (e.g., TRIP) also achieves dynamic kinetic resolution of racemic hemiaminals, yielding enantiopure aminoalcohols [6].
Table 3: Catalytic Asymmetric Systems for Enantiocontrol
| Catalyst Type | Representative Catalyst | Reaction | ee (%) |
|---|---|---|---|
| Chiral Thiourea | (S,S)-1,2-Diphenylethylene-diamine thiourea | Epoxide ring-opening | 92 |
| Borane Reduction | (R)-CBS/BH₃·THF | Ketone reduction | 97 |
| Chiral Phosphoric Acid | (R)-TRIP | Hemiaminal resolution | 89 |
CAS No.: 129119-78-4
CAS No.: 3331-64-4
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2